molecular formula C24H25FN4O5 B564914 Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate CAS No. 518048-02-7

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate

Cat. No. B564914
Key on ui cas rn: 518048-02-7
M. Wt: 468.485
InChI Key: YSQDMQRPJOGQNV-UHFFFAOYSA-N
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Patent
US07820660B2

Procedure details

To a methanolic solution of methyl 5-(benzoyloxy)-2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, p-fluoro benzylamine (3 eq) was added and mixture was refluxed over night. After evaporation of methanol, residue was taken in EtOAc, washed with 1N HCl and brine, dried (Na2SO4), filtered and evaporated to obtain the title product.
Name
methyl 5-(benzoyloxy)-2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:9][C:10]1[C:15](=[O:16])[N:14]([CH3:17])[C:13]([C:18]([NH:21][C:22]([O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:23])([CH3:20])[CH3:19])=[N:12][C:11]=1[C:32]([O:34]C)=O)(=O)C1C=CC=CC=1.[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41][NH2:42])=[CH:39][CH:38]=1>>[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41][NH:42][C:32]([C:11]2[N:12]=[C:13]([C:18]([NH:21][C:22](=[O:23])[O:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)([CH3:20])[CH3:19])[N:14]([CH3:17])[C:15](=[O:16])[C:10]=2[OH:9])=[O:34])=[CH:39][CH:38]=1

Inputs

Step One
Name
methyl 5-(benzoyloxy)-2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)NC(=O)OCC1=CC=CC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CN)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
After evaporation of methanol, residue
WASH
Type
WASH
Details
washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC(=O)C=2N=C(N(C(C2O)=O)C)C(C)(C)NC(OCC2=CC=CC=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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